molecular formula C10H12N2O B14857978 2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one CAS No. 944902-66-3

2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one

Cat. No.: B14857978
CAS No.: 944902-66-3
M. Wt: 176.21 g/mol
InChI Key: UYWVXEBYIAUCRY-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with an amine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the quinazoline ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have enhanced biological activities or other desirable properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules

    Biology: Quinazoline derivatives have shown promise as antibacterial, antifungal, and anticancer agents. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery.

    Medicine: The compound has been investigated for its potential use in treating diseases such as cancer and infectious diseases. Its derivatives have shown activity against various pathogens and cancer cell lines.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some quinazoline derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can potentially halt the progression of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
  • 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives
  • 5,6,7,8-Tetrahydroquinazoline derivatives

Uniqueness

2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one stands out due to its specific substitution pattern on the quinazoline ring. The presence of methyl groups at positions 2 and 4, along with the tetrahydroquinazoline core, imparts unique chemical and biological properties to the compound. This distinct structure allows for the exploration of new derivatives with potentially enhanced activities and applications.

Properties

CAS No.

944902-66-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2,4-dimethyl-6,8-dihydro-5H-quinazolin-7-one

InChI

InChI=1S/C10H12N2O/c1-6-9-4-3-8(13)5-10(9)12-7(2)11-6/h3-5H2,1-2H3

InChI Key

UYWVXEBYIAUCRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)CC2=NC(=N1)C

Origin of Product

United States

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